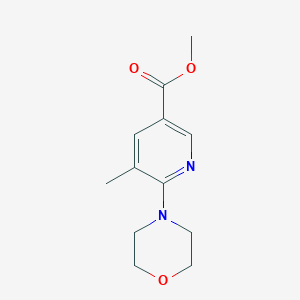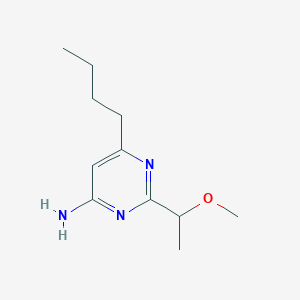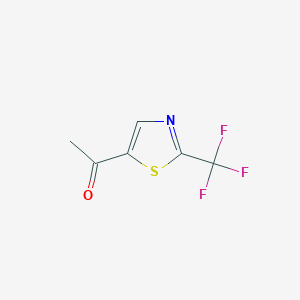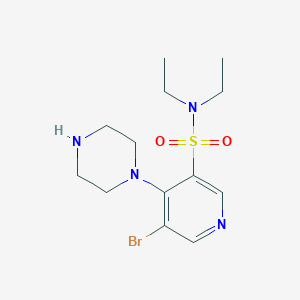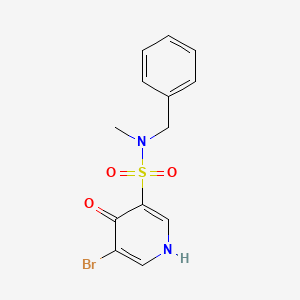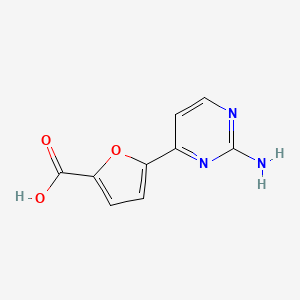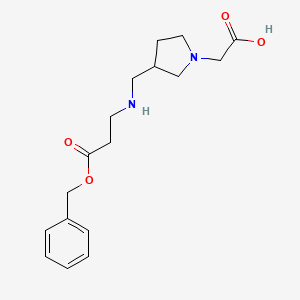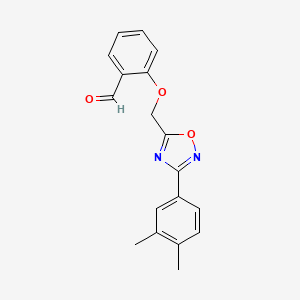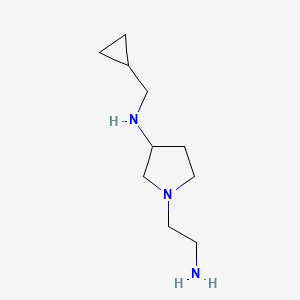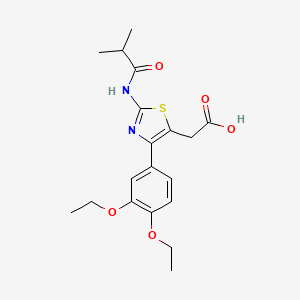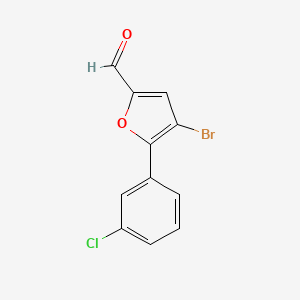
3-(1-Isobutylpyrrolidin-2-yl)-6-methoxy-2-methylpyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1-Isobutylpyrrolidin-2-yl)-6-methoxy-2-methylpyridine is a chemical compound with a complex structure that includes a pyrrolidine ring, a methoxy group, and a methyl group attached to a pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Isobutylpyrrolidin-2-yl)-6-methoxy-2-methylpyridine typically involves multi-step organic reactions. The starting materials often include pyridine derivatives and reagents that introduce the isobutyl and methoxy groups. Common synthetic routes may involve:
Formation of the Pyrrolidine Ring: This step may involve the cyclization of appropriate precursors under specific conditions.
Introduction of the Isobutyl Group: This can be achieved through alkylation reactions using isobutyl halides.
Methoxylation: The methoxy group is introduced using methanol or other methoxylating agents under acidic or basic conditions.
Methylation: The methyl group is added using methylating agents such as methyl iodide.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and safety. Large-scale production may utilize continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
3-(1-Isobutylpyrrolidin-2-yl)-6-methoxy-2-methylpyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like chlorine or bromine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction may produce partially or fully reduced derivatives.
Applications De Recherche Scientifique
3-(1-Isobutylpyrrolidin-2-yl)-6-methoxy-2-methylpyridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the development of new materials, catalysts, and chemical processes.
Mécanisme D'action
The mechanism of action of 3-(1-Isobutylpyrrolidin-2-yl)-6-methoxy-2-methylpyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Isobutyl-3-(2-pyrrolidinyl)-1H-pyrazole: Shares a similar pyrrolidine ring structure but differs in the attached groups.
1-Isobutyl-5-(2-pyrrolidinyl)-1H-pyrazole: Another compound with a pyrrolidine ring, but with different substituents.
Uniqueness
3-(1-Isobutylpyrrolidin-2-yl)-6-methoxy-2-methylpyridine is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. Its methoxy and methyl groups, along with the isobutyl-substituted pyrrolidine ring, make it a versatile compound for various research and industrial purposes.
Propriétés
Formule moléculaire |
C15H24N2O |
|---|---|
Poids moléculaire |
248.36 g/mol |
Nom IUPAC |
6-methoxy-2-methyl-3-[1-(2-methylpropyl)pyrrolidin-2-yl]pyridine |
InChI |
InChI=1S/C15H24N2O/c1-11(2)10-17-9-5-6-14(17)13-7-8-15(18-4)16-12(13)3/h7-8,11,14H,5-6,9-10H2,1-4H3 |
Clé InChI |
UDSMKENOLKEJEJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=N1)OC)C2CCCN2CC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


